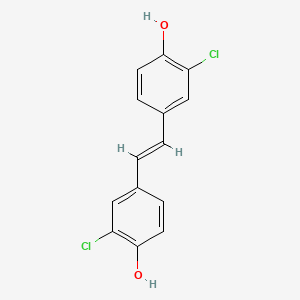

3,3'-Dichloro-4,4'-dihydroxystilbene

Overview

Description

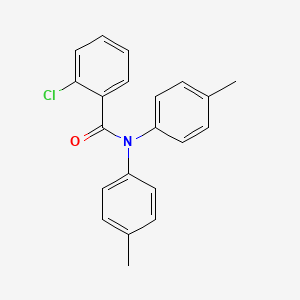

3,3'-Dichloro-4,4'-dihydroxystilbene is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3'-Dichloro-4,4'-dihydroxystilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dichloro-4,4'-dihydroxystilbene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Photochromic Systems : It is suitable for synthesizing photochromic systems derived from 3-Dihydroxystilbene (Laatsch et al., 1996).

Cancer Research : A derivative, 4′-chloro-3,5-dihydroxystilbene, induces lung cancer cell death and retards tumor growth in nude mice (Wu et al., 2010).

Non-Linear Optical (NLO) Device Applications : Polyurethanes containing 3,4-dioxy-4'-nitrostilbene, a related compound, demonstrate potential in NLO device applications due to their thermal stability (Lee & Kim, 2000).

Study of Reaction Dynamics : Its photoisomerization kinetics in polar solvents can help study the effects of hydrogen bonding with the hydroxyl group (Park & Waldeck, 1990).

Photochemical Reactions : It can induce permanent bleaching and conversion of 4,4'-dihydroxystilbene to 4,4'-dihydroxystilbene (Görner, 2010).

Optical and Photophysical Studies : Postfunctionalization of poly(3-hexylthiophene) (P3HT) allows systematic study of electronic and steric effects on the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s (Li et al., 2002).

Photoluminescence Research : New 3,3'-Dichloro-5,5'-bipyrazoles and poly(bipyrazole-5,5'-diyl)s, related compounds, have potential in photoluminescence research (Murakami & Yamamoto, 1999).

Metabolism Studies : Its metabolism, involving hydroxylation to form 4,4'-dihydroxystilbene and its methylated analogues, is significant in rabbits, guinea pigs, and mice (Sinsheimer & Smith, 1969).

Thermo- and Fire-Resistant Applications : Benzoxazine monomers and polymers based on 3,3'-Dichloro-4,4'-diaminodiphenylmethane, a related compound, are used as thermo- and fire-resistant binders for polymer composite materials and hardeners for epoxy resins (Petrakova et al., 2020).

Antioxidant Research : Trans-resveratrol, a related compound, has been studied for its efficiency as a radical scavenger, comparing favorably with vitamins E and C and other flavonoids (Stojanović et al., 2001).

properties

IUPAC Name |

2-chloro-4-[(E)-2-(3-chloro-4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h1-8,17-18H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAJSSRZWFESGG-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Dichloro-4,4'-dihydroxystilbene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8120447.png)

![2,6-dimethyl-4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B8120464.png)

![Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate](/img/structure/B8120471.png)

![cyclohexanamine;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate](/img/structure/B8120519.png)